molecular formula C13H19FN2O3S B296943 N-butyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide

N-butyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide

Cat. No. B296943
M. Wt: 302.37 g/mol
InChI Key: FKWAZXPQDYKAPB-UHFFFAOYSA-N
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Description

N-butyl-2-[4-fluoro(methylsulfonyl)anilino]acetamide is a synthetic compound that belongs to the class of sulfonamide derivatives. It is commonly referred to as FMAA-NB and has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of FMAA-NB involves the inhibition of enzymes through the formation of a covalent bond with the active site. The sulfonamide group of FMAA-NB acts as a nucleophile, attacking the active site of the enzyme and forming a covalent bond with the zinc ion. This results in the inhibition of the enzyme's activity, leading to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
FMAA-NB has been shown to exhibit potent inhibitory activity against carbonic anhydrases, histone deacetylases, and metalloproteinases, which play crucial roles in various physiological processes. The inhibition of these enzymes by FMAA-NB has been shown to have downstream effects on cellular proliferation, apoptosis, and inflammation. Additionally, FMAA-NB has been shown to exhibit anti-tumor and anti-inflammatory effects in various in vitro and in vivo models.

Advantages and Limitations for Lab Experiments

One of the main advantages of FMAA-NB is its potent inhibitory activity against a range of enzymes, making it a valuable tool for studying various physiological processes. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for use in laboratory experiments. However, one of the limitations of FMAA-NB is its potential for off-target effects, as it can inhibit multiple enzymes with similar active sites.

Future Directions

Future research on FMAA-NB should focus on further elucidating its mechanism of action and identifying its potential applications in drug discovery and development. Additionally, the development of more selective analogs of FMAA-NB could help mitigate its potential for off-target effects. Finally, the use of FMAA-NB in combination with other drugs or therapies could enhance its therapeutic potential in various diseases.
In conclusion, FMAA-NB is a synthetic compound that exhibits potent inhibitory activity against a range of enzymes, making it a valuable tool for studying various physiological processes. Its relatively simple synthesis method and low cost make it an attractive compound for use in laboratory experiments. Future research on FMAA-NB should focus on further elucidating its mechanism of action and identifying its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of FMAA-NB involves the reaction of 4-fluoroaniline with methylsulfonyl chloride to form 4-fluoro(methylsulfonyl)aniline. The resulting compound is then reacted with N-butyl-2-chloroacetamide in the presence of a base to produce FMAA-NB. The synthesis process is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

FMAA-NB has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. These enzymes play crucial roles in various physiological processes, and their dysregulation has been implicated in several diseases, including cancer, neurodegenerative disorders, and inflammation.

properties

Molecular Formula

C13H19FN2O3S

Molecular Weight

302.37 g/mol

IUPAC Name

N-butyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C13H19FN2O3S/c1-3-4-9-15-13(17)10-16(20(2,18)19)12-7-5-11(14)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)

InChI Key

FKWAZXPQDYKAPB-UHFFFAOYSA-N

SMILES

CCCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C

Canonical SMILES

CCCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C

Origin of Product

United States

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